molecular formula C19H20N2OS B2882727 1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207020-45-8

1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2882727
CAS No.: 1207020-45-8
M. Wt: 324.44
InChI Key: CMKCTBZONVUPDU-UHFFFAOYSA-N
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Description

1-Benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, an ethylthio group, and a methoxyphenyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Ethylthio Group: The ethylthio group can be added through a thiolation reaction using ethylthiol and a suitable catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the ethylthio and methoxyphenyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-Benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole can be compared with similar compounds such as:

    1-Benzyl-2-methyl-1H-imidazole: Lacks the ethylthio and methoxyphenyl groups, resulting in different chemical and biological properties.

    2-(Ethylthio)-1H-imidazole:

    5-(4-Methoxyphenyl)-1H-imidazole: Lacks the benzyl and ethylthio groups, leading to different interactions with molecular targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzyl-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-23-19-20-13-18(16-9-11-17(22-2)12-10-16)21(19)14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKCTBZONVUPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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